4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Description
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PFE or PF-06463922 and is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds structurally related to "4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide" have been synthesized using microwave-assisted methods. These compounds exhibit antimicrobial, antiurease, and antilipase activities, suggesting potential applications in the development of new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Mycobacterium Tuberculosis GyrB Inhibitors
Another area of application is the design and synthesis of hybrid analogues acting as inhibitors for Mycobacterium tuberculosis GyrB ATPase, demonstrating antituberculosis activity. This highlights the potential use of such compounds in tuberculosis treatment strategies (Jeankumar et al., 2013).
Antagonists of Serotonin 5-HT1A Receptors
Compounds with a similar chemical backbone have been identified as reversible, selective, and high-affinity antagonists of serotonin 5-HT1A receptors. Such compounds, especially those labeled with fluorine-18, are promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders using PET imaging (García et al., 2014).
Synthesis and X-ray Structure Characterisation
Research includes the synthesis and characterization of novel pyrazole carboxamide derivatives, suggesting the importance of structural analysis in understanding the properties and potential applications of such compounds (Lv, Ding, & Zhao, 2013).
Novel Bacterial Topoisomerase Inhibitors
Investigations into replacing cardiotoxic linkers with piperazine moieties in bacterial type II topoisomerase inhibitors point towards the optimization of therapeutic agents for treating bacterial infections, with reduced cardiotoxicity (Bobesh et al., 2016).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c17-14-2-4-15(5-3-14)19-16(23)21-11-8-20(9-12-21)10-13-22-7-1-6-18-22/h1-7H,8-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKJTMEXKBALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
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